molecular formula C20H25BrN2O B3575444 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B3575444
M. Wt: 389.3 g/mol
InChI Key: FLKYUBOFYBGLSZ-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3-bromo-4-methoxybenzyl group and a 3-methylbenzyl group. The bromine atom and methoxy group at the para and meta positions, respectively, on the phenyl ring may enhance lipophilicity and influence electronic interactions with biological targets.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-6-7-20(24-2)19(21)13-18/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYUBOFYBGLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 1-(3-bromo-4-methoxyphenyl)methanamine with 1-(3-methylphenyl)methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include palladium-based catalysts, which facilitate the coupling of the two amine groups to form the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce dehalogenated or fully reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that compounds similar to 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine exhibit potential antiviral and anticancer activities. The piperazine moiety is often associated with enhanced biological activity against various cancer cell lines and viral infections. For instance, studies have demonstrated that derivatives of piperazine can effectively inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Receptor Modulation

The compound's structure allows it to interact with multiple biological targets, including neurotransmitter receptors. This interaction is crucial for the development of drugs aimed at treating neurological disorders. The bromomethoxyphenyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .

Biological Research

Investigating Biological Pathways

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is utilized in studies investigating various biological pathways. Its effects on specific enzymes and receptors can provide insights into metabolic processes and disease mechanisms. For example, research has focused on its role in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders .

In Vitro Studies

The compound is frequently employed in in vitro studies to assess its pharmacological properties. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications. The versatility of the compound allows researchers to explore its effects across different biological systems, making it a valuable tool in drug discovery .

Industrial Applications

Pharmaceutical Development

The unique properties of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine make it a candidate for pharmaceutical development. Its synthesis can be optimized for large-scale production, facilitating the development of new medications targeting various diseases, including cancer and viral infections.

Agrochemical Applications

Beyond medicinal uses, this compound may also find applications in agrochemicals. Its biological activity suggests potential as a pesticide or herbicide, contributing to agricultural sustainability by providing effective solutions against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogues:

Structural Analogues

Compound Name Substituents Key Structural Differences Physicochemical Properties Biological Activity
Target Compound 3-Bromo-4-methoxybenzyl, 3-methylbenzyl N/A Higher lipophilicity (Br, OCH₃) Not explicitly reported; inferred CNS activity due to lipophilicity
Meclizine () 4-Chlorophenyl-benzhydryl, 3-methylbenzyl Bulky benzhydryl group vs. bromo-methoxybenzyl LogP ~5.2 (enhanced blood-brain barrier penetration) Antihistamine, antiemetic
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine () 3-Methylbenzyl, 2-CF₃-benzyl CF₃ group (electron-withdrawing) vs. Br/OCH₃ Increased metabolic stability (CF₃) Potential dopamine/serotonin receptor modulation
Flunarizine () Bis(4-fluorophenyl)methyl, 3-phenylpropenyl Fluorinated aryl groups, propenyl chain LogP ~6.1; cytochrome P450-dependent metabolism Calcium channel blocker, anti-migraine
1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine () 3-Chlorophenyl, thiazole-linked 3-methylphenyl Thiazole heterocycle vs. bromo-methoxybenzyl Reduced solubility (thiazole) Possible kinase or receptor antagonism

Substituent Effects on Activity

  • Halogen vs. Methoxy Groups: The 3-bromo-4-methoxy substituent in the target compound may enhance receptor binding through hydrophobic and hydrogen-bonding interactions compared to purely halogenated (e.g., 3-chloro in ) or non-polar groups (e.g., CF₃ in ) .
  • Positional Isomerism : Substitution at the meta position (3-methylbenzyl) in the target compound contrasts with para -substituted analogues (e.g., 4-chlorophenyl in ), which can alter receptor selectivity .

Metabolic Stability

  • The methoxy group in the target compound is susceptible to oxidative demethylation (e.g., reports hydroxylation of meclozine metabolites) .
  • Bromine may slow metabolism compared to chlorine or fluorine, as seen in flunarizine (), where fluorophenyl groups undergo hydroxylation via CYP2D isoforms .

Biological Activity

Overview

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a synthetic compound that incorporates a piperazine ring, which is frequently encountered in various pharmacological agents. This compound's structural features suggest potential interactions with biological targets, leading to diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine. Its molecular formula is C19H23BrN2OC_{19}H_{23}BrN_2O, indicating the presence of bromine and methoxy groups, which may enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring : The piperazine moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Bromination and Methoxylation : The introduction of the bromine and methoxy groups can be achieved via electrophilic aromatic substitution techniques.
  • Final Coupling : The final coupling reaction integrates the piperazine with the substituted phenyl groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors. Studies on related piperazine compounds indicate that they may act as serotonin receptor modulators, which could have implications for treating mood disorders .

The biological activity of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is likely due to its ability to interact with specific molecular targets:

  • Receptor Binding : The bromomethoxyphenyl group may enhance binding affinity to receptors involved in neurotransmission.
  • Enzyme Inhibition : The piperazine ring can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Case Studies

  • Antimicrobial Study : A study evaluated a series of piperazine derivatives against several bacterial strains. The results indicated that modifications in the phenyl groups significantly influenced antimicrobial activity, with some derivatives exhibiting potent effects comparable to standard antibiotics .
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that certain piperazine derivatives induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?

Methodological Answer:
Synthesis typically involves alkylation of the piperazine core with halogenated benzyl groups. Key steps include:

  • Nucleophilic substitution : Reacting 3-bromo-4-methoxybenzyl bromide with piperazine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .
  • Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~40–60%) .
    Optimization : Adjusting stoichiometry (1.2:1 molar ratio of benzyl halide to piperazine) and using anhydrous conditions can enhance yields by 15–20% .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., 3-bromo-4-methoxy group shows a singlet for OCH₃ at δ 3.8–3.9 ppm and a doublet for Br-C adjacent protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine ring (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 403.08) .
  • X-ray crystallography : Determines 3D conformation and steric effects of bromo/methyl substituents .

Advanced: What strategies achieve enantioselective synthesis of chiral piperazine derivatives?

Methodological Answer:

  • Asymmetric lithiation : Use s-BuLi with (-)-sparteine to generate chiral lithiated intermediates, followed by electrophilic trapping (e.g., with benzyl halides) .
  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during alkylation, removed post-synthesis .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
    Key challenge : Minimize racemization during purification by avoiding acidic/basic conditions .

Advanced: How can contradictory receptor binding data be resolved?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized assays : Use radioligand binding (e.g., ³H-labeled compounds) with uniform membrane preparations (e.g., CHO cells expressing cloned receptors) .
  • Dose-response curves : Calculate IC₅₀/Ki values across 3+ independent experiments to confirm affinity trends .
  • Orthogonal validation : Pair binding assays with functional tests (e.g., cAMP inhibition for GPCR activity) .
    Example : A compound showing weak binding in filter assays but strong functional activity may require correction for non-specific binding .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model piperazine’s interaction with receptors (e.g., dopamine D3). Focus on the bromo/methoxy groups’ electrostatic contributions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivatization .
    Validation : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics .

Advanced: How are metabolic stability and toxicity profiles evaluated?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Half-life >60 mins indicates favorable metabolic stability .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM suggests low inhibition risk .
  • AMES test : Assess mutagenicity with Salmonella strains TA98/TA100. Negative results (≤2-fold revertant increase) indicate low genotoxicity .

Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP optimization : Target 2–3 via introducing lipophilic groups (e.g., methyl on the 3-methylphenyl moiety) .
  • Reducing H-bond donors : Replace polar groups (e.g., -OH) with bioisosteres (e.g., -OCH₃) .
  • P-gp efflux avoidance : Use PAMPA-BBB assays; compounds with Pe >4.0×10⁻⁶ cm/s show high BBB permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

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